molecular formula C8H6BrClO2 B1273091 2-Bromo-5-methoxybenzoyl chloride CAS No. 56658-04-9

2-Bromo-5-methoxybenzoyl chloride

Cat. No. B1273091
CAS RN: 56658-04-9
M. Wt: 249.49 g/mol
InChI Key: RZCQJXVXRYIJQE-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxybenzoyl chloride is a chemical compound with the molecular formula C8H6BrClO2 . It has an average mass of 249.489 Da and a monoisotopic mass of 247.923965 Da .


Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-5-methoxybenzoyl chloride has been described in the literature. For instance, a preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid has been reported . This method uses 2-chlorobenzoic acid as a raw material, and a monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methoxybenzoyl chloride consists of a benzene ring substituted with a bromo group, a methoxy group, and a benzoyl chloride group .

Scientific Research Applications

Organic Synthesis

2-Bromo-5-methoxybenzoyl chloride: is a versatile reagent in organic synthesis. It’s used to introduce the 2-bromo-5-methoxybenzoyl moiety into various organic compounds. This can be particularly useful in the synthesis of complex molecules where this moiety is a key structural component. For example, it can be used in Friedel-Crafts acylation reactions to synthesize ketones, which are important intermediates in the production of various pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, 2-Bromo-5-methoxybenzoyl chloride is employed as a building block for the synthesis of a wide range of medicinal compounds. It’s particularly significant in the development of new drugs due to its bromine atom, which can be used for further functionalization or as a key part of the active moiety in drug molecules .

Material Science

This compound finds applications in material science, particularly in the development of new polymers and advanced materials. Its ability to react with various organic and inorganic substrates allows for the creation of materials with specific properties, such as increased thermal stability or unique optical characteristics .

Analytical Chemistry

2-Bromo-5-methoxybenzoyl chloride: is used in analytical chemistry as a derivatization agent. It can react with a variety of functional groups, making it useful for modifying compounds to enhance their detectability or to facilitate separation processes in analytical techniques like chromatography .

Biochemistry

In biochemistry, this compound is utilized to study protein interactions and enzyme kinetics. It can act as an inhibitor or a probe to modify amino acids within proteins, thus helping to elucidate their structure and function in biological systems .

Industrial Applications

Industrially, 2-Bromo-5-methoxybenzoyl chloride is used in the synthesis of dyes, pigments, and other chemical additives. Its reactivity with various organic compounds makes it a valuable intermediate in the manufacture of products that require specific color properties or chemical resistances .

Safety And Hazards

Handling 2-Bromo-5-methoxybenzoyl chloride requires precautions as it can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use protective equipment when handling it .

properties

IUPAC Name

2-bromo-5-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCQJXVXRYIJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381827
Record name 2-bromo-5-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxybenzoyl chloride

CAS RN

56658-04-9
Record name 2-Bromo-5-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56658-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-5-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-5-methoxybenzoic acid (231 mg, 1.0 mmol) in dichloromethane (1.5 mL) was treated with a solution of oxalyl chloride (1.5 mL of 2 M in dichloromethane, 3 mmol) and a catalytic amount of N,N-dimethylformamide. The reaction was stirred overnight at ambient temperature. The excess oxalyl chloride was removed in vacuo to afford 2-bromo-5-methoxybenzoyl chloride.
Quantity
231 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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